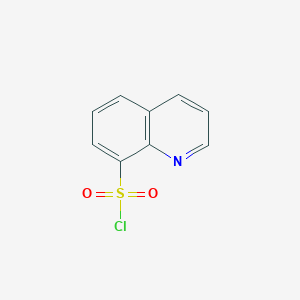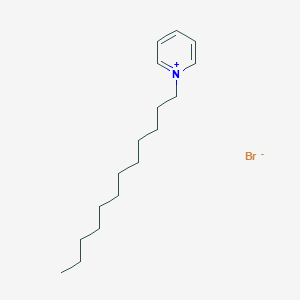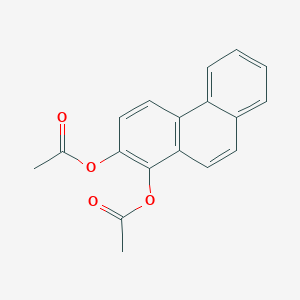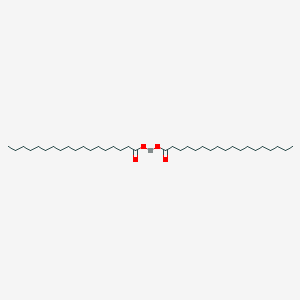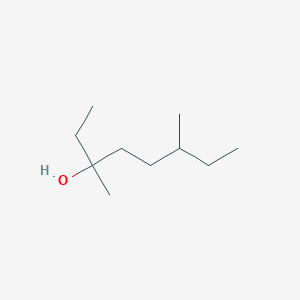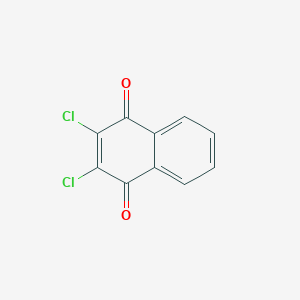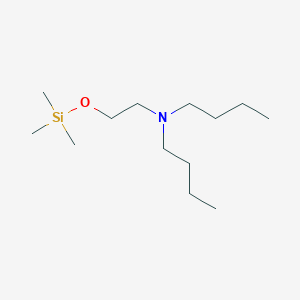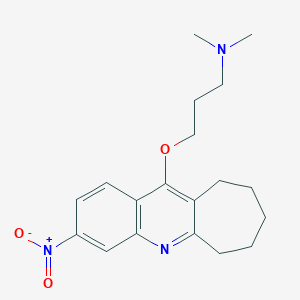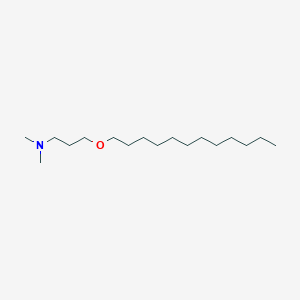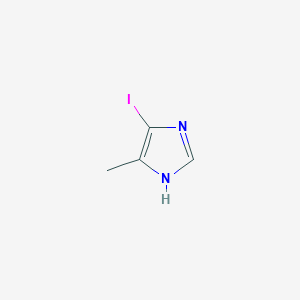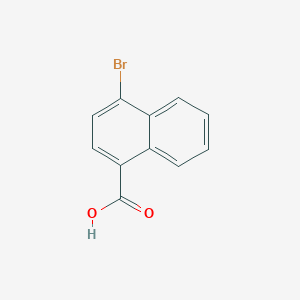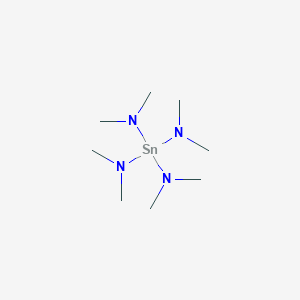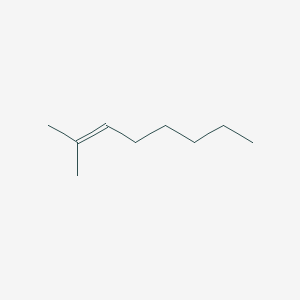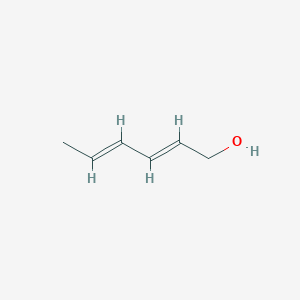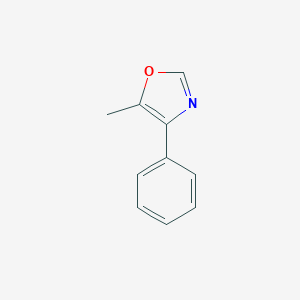
5-Methyl-4-phenyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-phenyl-1,3-oxazole (also known as MPO) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, which have been investigated in various scientific research studies. Additionally, we will also highlight potential future directions for research on this compound.
科学研究应用
MPO has been extensively studied for its potential therapeutic applications. One area of research that has received significant attention is the compound's potential as an anti-inflammatory agent. Studies have shown that MPO can inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Another area of research that has been explored is the compound's potential as an anti-cancer agent. Studies have shown that MPO can induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors.
作用机制
The mechanism of action of MPO is not yet fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Additionally, MPO has been found to modulate the activity of certain transcription factors, which can help to regulate gene expression.
生化和生理效应
MPO has been found to have a wide range of biochemical and physiological effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, MPO has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using MPO for lab experiments is that it has been extensively studied and its properties are well-known. Additionally, MPO is relatively easy to synthesize, which makes it a convenient compound to work with. However, one limitation of using MPO is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or processes.
未来方向
There are several potential future directions for research on MPO. One area of interest is the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify specific pathways or processes that can be targeted for therapeutic purposes. Finally, there is a need for more studies to investigate the safety and efficacy of MPO in humans, in order to determine its potential as a clinical therapeutic agent.
合成方法
The synthesis of MPO is a relatively complex process that involves several steps. One common method for synthesizing MPO involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-methyl-1,2,3-oxadiazole to produce MPO.
属性
CAS 编号 |
1008-28-2 |
|---|---|
产品名称 |
5-Methyl-4-phenyl-1,3-oxazole |
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC 名称 |
5-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI 键 |
LWBCTCYKAUXFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
规范 SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



